Uniblue A sodium salt

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of sodium salts often involves reactions that include sodium ions (Na+) combining with various anions. For example, novel sodium salts for battery applications have been developed, such as sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate (NaTDI) and sodium 4,5-dicyano-2-(pentafluoroethyl)imidazolate (NaPDI), synthesized for use in liquid nonaqueous sodium electrolytes. These salts were characterized by techniques such as Raman spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction, demonstrating the diverse methodologies involved in synthesizing and analyzing sodium salts (Plewa-Marczewska et al., 2014).

Molecular Structure Analysis

The molecular structure of sodium salts can be complex and varied. For instance, the structure of sodium d-gluconate exhibits chelation, where the sodium cation is coordinated to six d-gluconate anions. Structural analysis is crucial for understanding the properties and potential applications of sodium salts (Di et al., 2017).

Chemical Reactions and Properties

Sodium salts participate in various chemical reactions, demonstrating a range of chemical properties. For example, sodium chloride's interaction with water and organic solvents illustrates the salting-out effect, affecting the solubility of different components. This effect is crucial for understanding the distribution of solutes between coexisting liquid phases (Hasseine et al., 2009).

Physical Properties Analysis

The physical properties of sodium salts, such as crystalline structure, melting points, and solubility, are essential for their application in various fields. Research on sodium chloride under high pressure revealed new stable stoichiometries, indicating how pressure can influence the physical properties and stability of sodium salts (Zhang et al., 2012).

Applications De Recherche Scientifique

Aqueous Sodium-Ion Batteries (ASIBs) :

- Sodium (Na) is an abundant element with similar chemical properties as lithium, making it suitable for similar battery systems. Aqueous Sodium-Ion Batteries (ASIBs) have been identified as promising stationary power sources for sustainable energies like wind and solar power. These batteries may solve safety issues related to highly toxic and flammable organic electrolytes found in traditional lithium-ion and sodium-ion batteries (Duan et al., 2018).

Sodium and Sodium-Ion Batteries Research :

- The research over the last 50 years has shown sodium batteries as promising for high-energy applications like load leveling and electrical vehicles. The recent shift towards renewable energy, which requires large batteries, has reignited interest in sodium-ion batteries due to their ability to meet critical parameters like lifetime, power, price, and material availability (Delmas, 2018).

Reducing Sodium in Cooked Ham :

- Research into the reduction of salt (NaCl) in restructured cooked ham indicated that ultrasound application could improve sensory acceptance and various physicochemical properties. This suggests a potential application of sodium salt adjustments in food science for healthier meat products (Barretto et al., 2018).

Organic Sodium-Ion Batteries (OSIBs) :

- Organic sodium-ion batteries using environmentally benign materials as electrodes have attracted attention. Challenges related to organic electrodes such as low conductivity, poor stability, and high solubility in electrolytes are being addressed through molecular design/modification, micromorphology regulation, and the construction of organic-inorganic composites (Yin et al., 2020).

Advanced Metal–Organic Frameworks for ASIBs :

- Metal–organic frameworks (MOFs) with porous 3D crystal structures and compatibility with aqueous solutions have shown great potential as electrode materials for storing Na+ ions in ASIBs. They offer long cycle lives and are easier to synthesize, presenting a promising avenue for future sodium-based energy storage solutions (Choi et al., 2021).

Liquid Crystals of Sodium Salt of Deoxyribonucleic Acid :

- Concentrated solutions of sodium salt of deoxyribonucleic acid can form liquid crystalline structures, which have similarities to those found in solutions of deoxygenated sickle-cell hemoglobin or sodium salt of poly(glutamic acid). These findings could have implications in biophysics and materials science (Iizuka, 1977).

Safety And Hazards

Propriétés

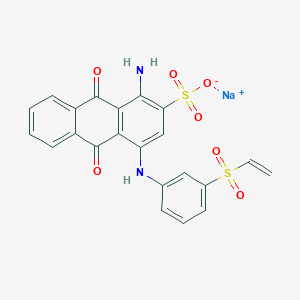

IUPAC Name |

sodium;1-amino-4-(3-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O7S2.Na/c1-2-32(27,28)13-7-5-6-12(10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-8-3-4-9-15(14)22(19)26;/h2-11,24H,1,23H2,(H,29,30,31);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOULJGZTVOIFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N2NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884759 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uniblue A sodium salt | |

CAS RN |

14541-90-3 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-[m-(vinylsulphonyl)anilino]anthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

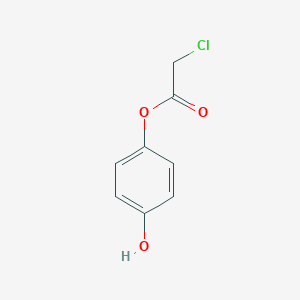

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

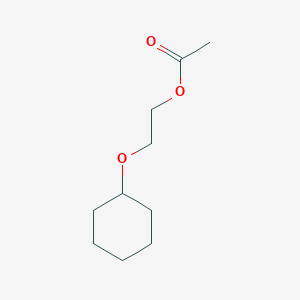

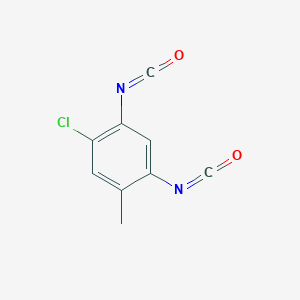

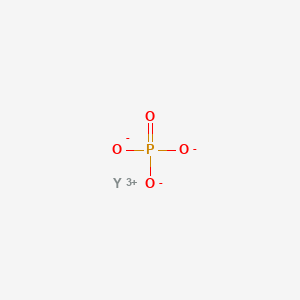

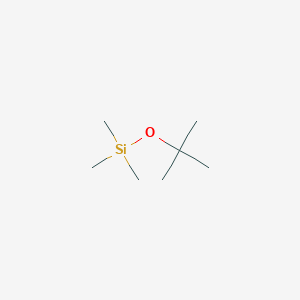

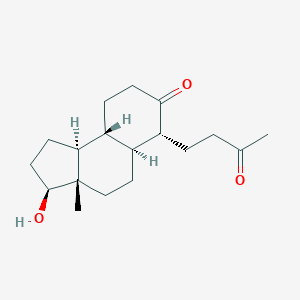

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)